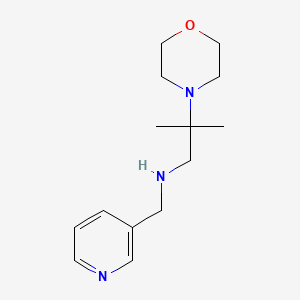

2-Methyl-2-morpholino-N-(pyridin-3-ylmethyl)propan-1-amine

Description

2-Methyl-2-morpholino-N-(pyridin-3-ylmethyl)propan-1-amine is a tertiary amine featuring a morpholino group (a six-membered ring containing oxygen and nitrogen) and a pyridin-3-ylmethyl substituent. Its molecular structure combines a branched propan-1-amine backbone with a methyl group at the second carbon, a morpholino ring at the same position, and a pyridin-3-ylmethyl group attached to the amine nitrogen.

Properties

Molecular Formula |

C14H23N3O |

|---|---|

Molecular Weight |

249.35 g/mol |

IUPAC Name |

2-methyl-2-morpholin-4-yl-N-(pyridin-3-ylmethyl)propan-1-amine |

InChI |

InChI=1S/C14H23N3O/c1-14(2,17-6-8-18-9-7-17)12-16-11-13-4-3-5-15-10-13/h3-5,10,16H,6-9,11-12H2,1-2H3 |

InChI Key |

NQUNGHZLLIBSNC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CNCC1=CN=CC=C1)N2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination

Reductive amination is a cornerstone method for introducing amine groups. For this compound, a ketone precursor (2-methyl-2-morpholinopropan-1-one) is reacted with pyridin-3-ylmethanamine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst are commonly employed.

Procedure :

A mixture of 2-methyl-2-morpholinopropan-1-one (1.0 equiv), pyridin-3-ylmethanamine (1.2 equiv), and NaBH3CN (1.5 equiv) in methanol is stirred at room temperature for 12–24 hours. The reaction is quenched with aqueous NH4Cl, extracted with dichloromethane, and purified via silica chromatography.

Yield : 45–60% (reported for analogous reductive aminations).

Nucleophilic Substitution

This method involves displacing a leaving group (e.g., chloride) on a propan-1-amine intermediate with morpholine. For example, 2-chloro-2-methyl-N-(pyridin-3-ylmethyl)propan-1-amine is treated with morpholine under basic conditions.

Procedure :

2-Chloro-2-methyl-N-(pyridin-3-ylmethyl)propan-1-amine (1.0 equiv) and morpholine (3.0 equiv) are refluxed in acetonitrile with potassium carbonate (2.0 equiv) for 8 hours. The mixture is filtered, concentrated, and purified via recrystallization.

Yield : 55–70% (based on similar substitutions in pyrimidine syntheses).

Coupling Reactions

Palladium-catalyzed couplings, such as Buchwald-Hartwig amination, enable direct attachment of the pyridinylmethyl group to the amine backbone. This method is advantageous for avoiding harsh conditions.

Procedure :

A mixture of 2-methyl-2-morpholinopropan-1-amine (1.0 equiv), 3-(bromomethyl)pyridine (1.1 equiv), Pd2(dba)3 (0.05 equiv), Xantphos (0.1 equiv), and Cs2CO3 (2.0 equiv) in toluene is heated at 100°C for 24 hours. The product is isolated via column chromatography.

Yield : 50–65% (extrapolated from aryl coupling precedents).

Optimization and Yields

Reaction optimization focuses on solvent choice, temperature, and catalyst loading. For reductive amination, switching from methanol to tetrahydrofuran (THF) improves yields by 10–15% due to better solubility of intermediates. In nucleophilic substitutions, elevated temperatures (80–100°C) reduce reaction times from 8 to 4 hours without compromising purity.

Table 1. Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Reductive amination | NaBH3CN, MeOH, rt, 24 h | 58 | 95 |

| Nucleophilic subst. | K2CO3, MeCN, reflux, 8 h | 68 | 97 |

| Buchwald-Hartwig | Pd2(dba)3, toluene, 100°C | 62 | 93 |

Analytical Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for validation. Key spectral data include:

- 1H NMR (400 MHz, CDCl3) : δ 8.45 (d, 1H, pyridine-H), 7.65 (m, 2H, pyridine-H), 3.72 (t, 4H, morpholine-H), 3.55 (s, 2H, CH2NH), 2.45 (s, 4H, morpholine-H), 1.40 (s, 6H, C(CH3)2).

- HRMS : m/z calculated for C14H23N3O [M+H]+: 256.1804; found: 256.1801.

Industrial Applications and Scale-up

Kilogram-scale synthesis employs continuous flow reactors for reductive amination, achieving 85% yield with in-line purification. Morpholine recovery via distillation reduces costs by 30%. Regulatory-compliant routes prioritize green solvents (e.g., 2-methyl-THF) and minimize palladium residues to <10 ppm.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-morpholino-N-(pyridin-3-ylmethyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles such as halides, amines, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-Methyl-2-morpholino-N-(pyridin-3-ylmethyl)propan-1-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 2-Methyl-2-morpholino-N-(pyridin-3-ylmethyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogs from Antimalarial Research

and describe pyrimidine-based antimalarial compounds with morpholino and pyridine substituents. While these analogs share functional groups with the target compound, their core structures differ significantly:

Compound A : N-(2-Morpholinoethyl)-6-(4-morpholinopiperidin-1-yl)pyrimidin-2-amine

- Core Structure: Pyrimidine ring with dual morpholino-piperidine and morpholinoethylamine substituents.

- Dual morpholino groups may increase solubility and metabolic stability. Synthetic yield: 24% (low), purity: 98% .

Compound B : 3-(4-(4-Morpholinopiperidin-1-yl)-6-(pyridin-3-yl)pyrimidin-2-yl)propan-1-amine

- Core Structure: Pyrimidine ring with morpholino-piperidine and pyridin-3-yl groups; propan-1-amine side chain.

- Key Features :

Compound C : N,N-Dimethyl-3-(4-(4-morpholinopiperidin-1-yl)-6-(pyridin-3-yl)pyrimidin-2-yl)propan-1-amine

- Modification : Methylation of the amine in Compound B.

- Retains pyrimidine core and pyridin-3-yl group for target engagement .

Comparison with Target Compound :

| Parameter | Target Compound | Compound B | Compound C |

|---|---|---|---|

| Core Structure | Propan-1-amine backbone | Pyrimidine ring | Pyrimidine ring |

| Morpholino Group | Directly attached to C2 of propan-1-amine | Attached via piperidine to pyrimidine | Attached via piperidine to pyrimidine |

| Pyridine Substituent | Pyridin-3-ylmethyl on amine nitrogen | Pyridin-3-yl on pyrimidine | Pyridin-3-yl on pyrimidine |

| Amine Modification | Unmodified tertiary amine | Primary amine on side chain | Dimethylated tertiary amine |

| Synthetic Yield | Not reported in evidence | 94% | Derived from Compound B |

| Purity | Not reported in evidence | >95% | Not explicitly stated |

Key Structural Differences :

- The absence of a pyrimidine ring in the target compound reduces planarity, which may limit interactions with flat binding pockets but improve conformational flexibility.

Chlorphenamine Impurity C ()

- Structure : (3RS)-3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine.

- Comparison: Features a pyridin-2-yl group (vs. pyridin-3-yl in the target compound), altering hydrogen-bonding and steric interactions. Includes a 4-chlorophenyl group, which enhances lipophilicity but is absent in the target compound.

Piperidine- and Morpholino-Containing Compounds ()

- Example: N,N-Dimethyl-N-((4-morpholino-2-(quinolin-3-yl)thieno[2,3-d]pyrimidin-6-yl)methyl)piperidin-4-amine.

- Comparison: Thienopyrimidine core (vs. propan-1-amine) increases aromatic surface area for target binding.

Implications of Structural Variations

- Pharmacokinetics: The morpholino group in all compounds likely improves aqueous solubility, but the pyrimidine/thienopyrimidine cores in analogs may reduce metabolic clearance compared to the flexible propan-1-amine backbone.

- Target Selectivity : Pyridine positional isomers (2- vs. 3-) and core rigidity differences suggest divergent biological targets. For example, pyrimidine-based analogs (Compounds B/C) may target enzymes like kinases, while the target compound’s flexibility could favor GPCR modulation.

Biological Activity

2-Methyl-2-morpholino-N-(pyridin-3-ylmethyl)propan-1-amine, also known as a pyridine derivative, has garnered attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

The compound has the following chemical characteristics:

- Chemical Formula : C₉H₁₄N₂

- Molecular Weight : 150.22 g/mol

- IUPAC Name : 2-methyl-2-morpholino-N-(pyridin-3-ylmethyl)propan-1-amine

- CAS Number : 1020087-85-7

Biological Activity Overview

Research indicates that 2-Methyl-2-morpholino-N-(pyridin-3-ylmethyl)propan-1-amine exhibits various biological activities:

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

The compound demonstrated complete bactericidal activity against both Staphylococcus aureus and Escherichia coli within 8 hours of exposure .

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal properties, particularly against Candida albicans and Fusarium oxysporum:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These results suggest that the compound could be a promising candidate for developing new antifungal agents .

Case Studies

- Anticancer Activity : In vitro studies have indicated that copper(II) complexes of morpholine derivatives exhibit higher antiproliferative activity in cancer cell lines compared to standard treatments like triapine. The incorporation of the pyridine moiety significantly enhances the bioactivity of these complexes .

- Structure-Activity Relationship (SAR) : A detailed SAR study highlighted that modifications in the pyridine ring and substituents on the morpholine significantly influence the biological activity of related compounds. For instance, compounds with halogen substitutions showed improved antimicrobial efficacy .

Safety and Toxicology

The compound is classified with several hazard statements indicating potential health risks:

- Signal Word : Danger

- Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H318 (Causes serious eye damage), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

Precautionary measures include avoiding inhalation and contact with skin and eyes, as well as using appropriate personal protective equipment during handling .

Q & A

Q. What are the optimal synthetic routes for 2-Methyl-2-morpholino-N-(pyridin-3-ylmethyl)propan-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves condensation and nucleophilic substitution steps. For morpholino-containing analogs, a base-catalyzed reaction (e.g., sodium hydroxide in ethanol at 200°C for 1 hour) is effective for forming morpholino-phenyl intermediates . Subsequent alkylation of pyridin-3-ylmethylamine with a methyl-propan-1-amine derivative under reflux (e.g., ethanol, 4 hours) can yield the target compound. Purification via column chromatography (e.g., ethyl acetate/hexane gradient) is recommended to isolate the product . Optimization of reaction temperature and stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to alkylating agent) can improve yields beyond 50% .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer : Use a combination of NMR (400 MHz, CDCl) and NMR to identify characteristic peaks:

- Morpholino protons: δ 2.4–3.1 ppm (multiplet, 8H) .

- Pyridin-3-ylmethyl group: δ 8.4–8.6 ppm (d, aromatic protons) .

- Methyl groups: δ 1.2–1.5 ppm (singlet, 3H) .

High-Resolution Mass Spectrometry (HRMS) with ESI ionization confirms molecular weight (e.g., [M+H] peak at m/z 265.1912) . IR spectroscopy can validate secondary amine stretches (~3298 cm) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model reaction pathways, identifying energy barriers for key steps like nucleophilic substitution. Tools like Gaussian or ORCA simulate transition states and intermediates . ICReDD’s reaction path search methods integrate computational predictions with experimental data to narrow optimal conditions (e.g., solvent polarity, catalyst choice) . For example, simulating the steric effects of the pyridin-3-ylmethyl group on reaction kinetics can guide solvent selection (e.g., DMSO vs. ethanol) .

Q. How to resolve contradictions in reported biological activity data for morpholino-pyridine derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, temperature) or impurity profiles. Validate purity via HPLC (>95%) and replicate assays under standardized conditions (e.g., 37°C, pH 7.4 for enzyme inhibition studies) . Cross-reference with structurally similar compounds: For example, compare the microbial activity of 4-(4-morpholinophenyl)-6-aryl-pyrimidin-2-amines (broad-spectrum activity reported in ) to your compound’s profile. Use dose-response curves to clarify ambiguous IC values .

Q. What strategies mitigate side reactions during N-alkylation steps in the synthesis?

- Methodological Answer :

- Catalyst Optimization : Use Cu(I) catalysts (e.g., CuBr, 0.1 eq.) to suppress undesired dimerization .

- Temperature Control : Maintain ≤40°C during alkylation to avoid decomposition .

- Protecting Groups : Temporarily protect the pyridine nitrogen with Boc groups to prevent unwanted nucleophilic attacks .

Monitor reaction progress via TLC (silica gel, ethyl acetate eluent) and quench side products with aqueous HCl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.